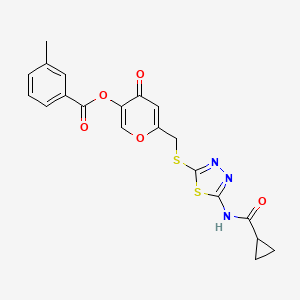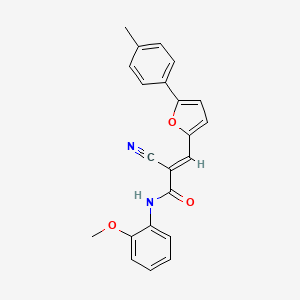
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The structure can provide insights into the compound’s properties and reactivity.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity. It includes the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as acidity or basicity, redox potential, and reactivity towards various reagents, would also be studied.Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Research has explored the use of synthetic acrylamide derivatives as corrosion inhibitors for metals in acidic solutions. For instance, derivatives similar to the specified compound have shown effectiveness in protecting copper against corrosion in nitric acid solutions. These inhibitors work by adsorbing onto the metal surface, reducing corrosion rates significantly. Experimental and theoretical analyses support their efficiency and mechanism of action (Abu-Rayyan et al., 2022).
Mechanofluorochromic Properties
Acrylamide derivatives have been synthesized and studied for their distinct optical properties, including mechanofluorochromic behavior. This involves changes in luminescence upon mechanical stress, such as grinding. These properties are attributed to their specific molecular stacking modes and interactions, opening avenues for their use in sensing and display technologies (Song et al., 2015).
Enantioselective Synthesis
The compound and its derivatives have been used in enantioselective synthesis, utilizing marine and terrestrial fungi for the reduction of acrylamide to produce compounds with specific stereogenic centers. This biotransformation demonstrates the potential of using microorganisms in green chemistry for the synthesis of enantioenriched compounds, which are valuable in pharmaceutical synthesis (Jimenez et al., 2019).
Cytotoxicity and Anticancer Research
Some new derivatives of acrylamide have been synthesized and evaluated for their cytotoxicity against cancer cells. These studies are foundational in discovering new anticancer agents, highlighting the potential therapeutic applications of acrylamide derivatives (Hassan et al., 2014).
Broad-Spectrum Cytotoxic Agents
Focused library development of acrylamide derivatives has identified compounds with broad-spectrum cytotoxicity against various cancer cell lines. This research underscores the versatility of acrylamide derivatives as scaffolds for developing new chemotherapeutic agents (Tarleton et al., 2013).
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Zukünftige Richtungen
This involves predicting future research directions. It could include potential applications of the compound, modifications that could enhance its properties, or new synthetic routes.
Eigenschaften
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-15-7-9-16(10-8-15)20-12-11-18(27-20)13-17(14-23)22(25)24-19-5-3-4-6-21(19)26-2/h3-13H,1-2H3,(H,24,25)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIWNWNHEZAEND-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2826925.png)
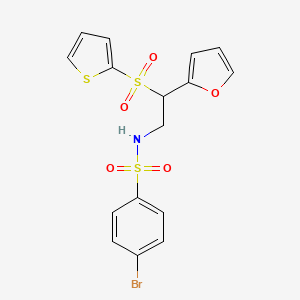
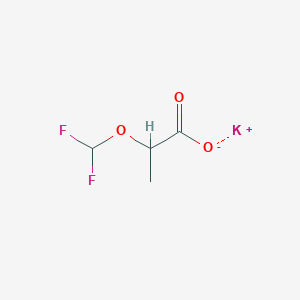
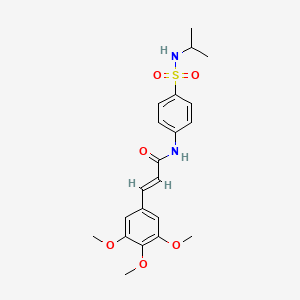
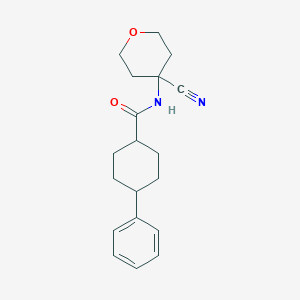
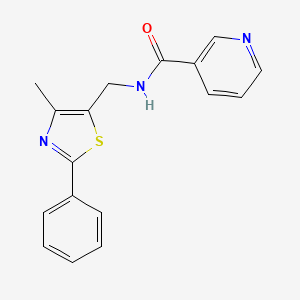
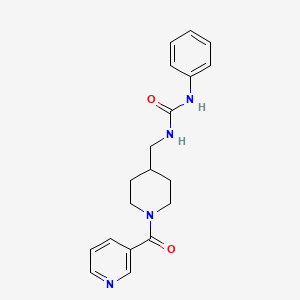
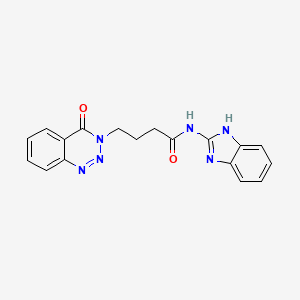
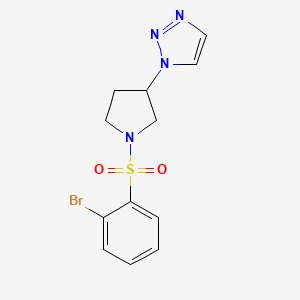
![N-[2-(3,5-dimethylphenoxy)ethyl]-2,6-dimethoxybenzamide](/img/structure/B2826939.png)
![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2826940.png)
![5-amino-1-[(3-chlorophenyl)methyl]-N-(3-ethylphenyl)triazole-4-carboxamide](/img/structure/B2826941.png)
![N-[4-(4-Tert-butylphenyl)cyclohexyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2826942.png)
